

# Application Notes and Protocols for AX-024 (AX-158)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AX-024

Cat. No.: B560555

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

## Introduction

AX-024, and its successor compound AX-158, are first-in-class oral small molecule immunomodulators designed to selectively target T-cell receptor (TCR) signaling. Developed by Artax Biopharma, these compounds represent a novel approach to treating T-cell mediated autoimmune diseases. Unlike conventional immunosuppressants, AX-158 aims to modulate, rather than broadly suppress, the immune response. The primary mechanism of action is the inhibition of the interaction between the TCR and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.<sup>[1][2][3]</sup> This document provides a summary of the available preclinical and clinical data, along with protocols and diagrams to guide further research and development.

It is important to note that while initial research was conducted on **AX-024**, the lead clinical candidate is now AX-158. Data for both compounds are presented here to provide a comprehensive overview of this class of TCR modulators.

## Quantitative Data Summary

### Preclinical Data (AX-024)

The following table summarizes the key in vitro and in vivo preclinical data for **AX-024**.

| Parameter                                 | Value                                                                                 | Model System                                                      | Reference |
|-------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| IC <sub>50</sub> (T-cell Activation)      | ~1 nM                                                                                 | In vitro T-cell activation assays                                 | [4][5]    |
| IC <sub>50</sub> (ZAP-70 Phosphorylation) | ~4 nM                                                                                 | Homogeneous Time-Resolved Fluorescence (HTRF)                     | [6][7]    |
| Cytokine Inhibition                       | Strong inhibition of IL-6, TNF- $\alpha$ , IFN- $\gamma$ , IL-10, and IL-17A at 10 nM | Human peripheral blood mononuclear cells stimulated with anti-CD3 | [4]       |
| In Vivo Efficacy                          | Attenuated severity of skin and lung inflammation                                     | Mouse models of psoriasis and asthma                              | [5]       |
| In Vivo Efficacy                          | Prevented development of neurological symptoms                                        | Mouse model of multiple sclerosis (MS)                            | [5]       |
| In Vivo Efficacy                          | Long-lasting therapeutic effect                                                       | Mouse model of autoimmune encephalomyelitis                       | [5]       |

## Clinical Data (AX-158)

The following table summarizes the key clinical data from the Phase 1 and Phase 2a trials of AX-158.

| Trial Phase | Indication                        | Dosage                                                                                      | Key Findings                                                                                                                                                                                                                                                            | Reference  |
|-------------|-----------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Phase 1     | Healthy Volunteers                | Single ascending doses up to 50mg QD;<br>Multiple ascending doses up to 15mg QD for 10 days | Well-tolerated at all doses; No related adverse events;<br>Consistent and predictable pharmacokinetic profile supporting once-daily oral dosing.                                                                                                                        | [3]        |
| Phase 2a    | Mild to Moderate Plaque Psoriasis | 10mg, single daily dose for 28 days                                                         | Safe and well-tolerated; No Grade $\geq 3$ treatment-related adverse effects or serious infections;<br>Statistically significant reductions in CD8+ T-cells and psoriasis-related gene sets;<br>Positive response trend in patients with moderate disease (PASI $>6$ ). | [8][9][10] |

## Signaling Pathway and Mechanism of Action

AX-158 modulates the T-cell receptor (TCR) signaling pathway by inhibiting the interaction between the CD3 $\epsilon$  subunit of the TCR and the SH3.1 domain of the Nck adaptor protein.[2] This interaction is crucial for the amplification of TCR signals that lead to T-cell activation. By

disrupting this interaction, AX-158 reduces T-cell proliferation and the production of pro-inflammatory cytokines, thereby ameliorating the autoimmune response without causing broad immunosuppression.[4][11]







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. artaxbiopharma.com [artaxbiopharma.com]
- 3. artaxbiopharma.com [artaxbiopharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3 $\epsilon$ -Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3 $\epsilon$ -Nck interaction | Semantic Scholar [semanticscholar.org]
- 8. dermatologytimes.com [dermatologytimes.com]

- 9. artaxbiopharma.com [artaxbiopharma.com]
- 10. artaxbiopharma.com [artaxbiopharma.com]
- 11. artaxbiopharma.com [artaxbiopharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AX-024 (AX-158)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560555#ax-024-dosage-and-administration-guidelines\]](https://www.benchchem.com/product/b560555#ax-024-dosage-and-administration-guidelines)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)